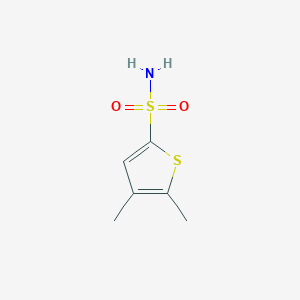

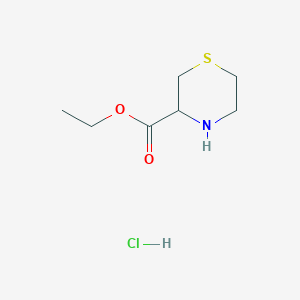

4,5-Dimethylthiophene-2-sulfonamide

Vue d'ensemble

Description

The research on 4,5-Dimethylthiophene-2-sulfonamide encompasses the synthesis and exploration of thiophene sulfonamide derivatives for their potential biological activities. The first paper describes a facile synthesis method for thiophene sulfonamide derivatives, highlighting their potential as urease inhibitors, antibacterial agents, and hemolytically active compounds . The second paper focuses on a specific derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, which was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), a protein associated with neurodegenerative diseases .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives is achieved through a Suzuki cross-coupling reaction, which involves the reaction of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method is convenient and allows for the introduction of different functional groups onto the thiophene ring, which can significantly affect the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of these derivatives is crucial for their biological activity. In the case of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, the X-ray coordinates of the ligand with cdk5 have been reported, revealing an unusual binding mode to the hinge region of the kinase via a water molecule . This information is valuable for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene sulfonamide derivatives are primarily the Suzuki cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds and are particularly useful for creating a diverse array of functionalized thiophene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by the substitution pattern and the electronic effects of the functional groups attached to the aromatic ring. These properties are essential for the compounds' biological activities, as demonstrated by the compound 5-Phenylthiophene-2-sulfonamide, which showed the highest urease inhibition activity among the synthesized derivatives . The electronic properties of the substituents can affect the binding affinity and overall efficacy of the compounds as inhibitors.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research into sulfonamide derivatives, including those related to 4,5-dimethylthiophene-2-sulfonamide, has demonstrated their potential in antimicrobial and antifungal applications. For example, novel sulfonamide derivatives have been synthesized, showing promising biological activities against various microbial and fungal strains. These compounds have been evaluated for their bactericidal and fungicidal properties, suggesting their utility in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

Polymorphism and Material Science

Studies on aromatic sulfonamides with fluorine groups have explored the effects of substituents on polymorphism. This research is crucial for understanding how molecular modifications can influence the physical properties of materials, which has implications for the design of pharmaceuticals and novel materials. Through single-crystal X-ray analysis and differential scanning calorimetry, researchers have been able to identify stable and metastable crystalline forms, contributing to the field of crystal engineering and material science (Terada et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have also been investigated for their potential as enzyme inhibitors with applications in therapeutic areas such as cancer and neurodegenerative diseases. For instance, pyrazoline benzensulfonamides have been synthesized and tested for their inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes. These studies are critical for developing novel therapeutic agents with low cytotoxicity and enhanced selectivity for treating conditions like Alzheimer’s disease (Ozmen Ozgun et al., 2019).

Metal Complex Formation and Antimicrobial Activity

Research on sulfonamide-derived compounds and their transition metal complexes has revealed that these compounds can form stable complexes with metals like cobalt(II), copper(II), nickel(II), and zinc(II). These complexes have been characterized and evaluated for their antimicrobial properties, showing moderate to significant activity against bacterial and fungal strains. This line of research opens avenues for the development of metal-based antimicrobial agents and contributes to the understanding of metal interactions with organic compounds in biological systems (Chohan & Shad, 2011).

Tautomeric Behavior and Pharmaceutical Activity

The study of molecular conformation and tautomeric behavior is essential in the pharmaceutical and medicinal chemistry fields, as these characteristics are directly related to the biological and pharmaceutical activities of compounds. Research utilizing spectroscopic methods and density functional theory has provided insights into the tautomeric forms of sulfonamide derivatives, contributing to the design and development of more effective pharmaceutical agents (Erturk et al., 2016).

Safety And Hazards

The safety information for 4,5-Dimethylthiophene-2-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

4,5-dimethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSVPDXWQGDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylthiophene-2-sulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)